tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
tert-Butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties. The presence of an amino group and a carboxylate ester makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the formation of the bicyclic core followed by functional group modifications. One common approach is the [2+2] cycloaddition reaction, which forms the bicyclic structure. This reaction can be catalyzed by photochemical methods, providing access to the desired bicyclic framework .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. specific industrial methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylate ester can produce the corresponding alcohol.
Scientific Research Applications
tert-Butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: Its rigid structure makes it useful in studying protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the rigid bicyclic structure can influence the binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1R,4S,5R)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate: Similar bicyclic structure with an acetyl group instead of an amino group.
tert-Butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate: Contains a hydroxy group instead of an amino group.
Uniqueness
The presence of the amino group in tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[211]hexane-2-carboxylate distinguishes it from other similar compounds
Properties
Molecular Formula |
C10H18N2O2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-6-4-7(12)8(6)11/h6-8H,4-5,11H2,1-3H3/t6-,7-,8-/m1/s1 |
InChI Key |
MVDURHAWUZLLLY-BWZBUEFSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@@H]2N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2N |
Origin of Product |
United States |
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